3-[(4-chlorophenyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)propanamide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)propanamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the nitro group and the chlorophenylsulfanyl group. The final step involves the formation of the propanamide moiety. Reaction conditions often include the use of solvents like acetone and catalysts such as sodium hydroxide . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
3-[(4-chlorophenyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reagents like tin(II) chloride, resulting in the formation of an amino group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it a candidate for studying bacterial and fungal infections.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis in microbial cells, leading to their death. In cancer cells, it may interfere with signaling pathways that regulate cell growth and division .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Compared to these compounds, 3-[(4-chlorophenyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H10ClN3O3S2 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H10ClN3O3S2/c13-8-1-3-9(4-2-8)20-6-5-10(17)15-12-14-7-11(21-12)16(18)19/h1-4,7H,5-6H2,(H,14,15,17) |
InChI Key |
CSAZHDHVWMTJDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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